molecular formula C15H19NO3S B2812327 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE CAS No. 1448071-48-4

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE

Cat. No.: B2812327
CAS No.: 1448071-48-4
M. Wt: 293.38
InChI Key: BLJUKNYQULEBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]pent-4-en-1-one is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a benzenesulfonyl group linked to a pyrrolidine scaffold, a feature present in compounds known to exhibit biological activity by targeting key enzymes and receptors . The pent-4-en-1-one moiety introduces a reactive handle, making this compound a valuable intermediate for further chemical exploration, such as through conjugate addition or cyclization reactions, to generate novel chemical libraries. Researchers can utilize this compound as a core scaffold for developing potential inhibitors, given that the benzenesulfonamide group is a established pharmacophore in the design of inhibitors for enzymes like carbonic anhydrases . Furthermore, the N-alkylated pyrrolidine ring is a common structural element in molecules that modulate G-protein coupled receptors (GPCRs), including serotonin receptors . This reagent provides a versatile starting point for probing biological mechanisms and optimizing structure-activity relationships in various disease models. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-3-9-15(17)16-11-10-14(12-16)20(18,19)13-7-5-4-6-8-13/h2,4-8,14H,1,3,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUKNYQULEBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions, followed by the addition of pent-4-en-1-one . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Addition: The double bond in the pent-4-en-1-one moiety can undergo addition reactions with halogens or hydrogen.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to biological targets. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)
  • Molecular Formula: C₉H₁₅NO
  • Key Features : Lacks the benzenesulfonyl group present in the target compound.
  • Synthesis: Achieved via reaction of pyrrolidine with pent-4-enoyl chloride, yielding quantitative synthesis efficiency under reported conditions .
(3E)-4-(1-Pyrrolidinyl)-3-penten-2-one
  • Molecular Formula: C₉H₁₅NO
  • Key Features : Ketone at position 2 (vs. position 1 in the target compound) and a conjugated double bond (E-configuration) between positions 3 and 4.
  • Implications: The altered ketone position and double-bond geometry may affect nucleophilic reactivity (e.g., enolate formation) and interactions with biological targets .
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
  • Molecular Formula : C₁₀H₉ClN₂O₂S
  • Key Features : Contains a pyrazole ring instead of pyrrolidine and a reactive sulfonyl chloride group.
  • Implications : The sulfonyl chloride group enables facile nucleophilic substitution reactions, contrasting with the stable sulfonyl group in the target compound .

Structural and Electronic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Reference
1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]pent-4-en-1-one C₁₅H₁₉NO₃S 293.3 Benzenesulfonyl, Pyrrolidine, Pentenone Not reported -
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) C₉H₁₅NO 153.2 Pyrrolidine, Pentenone Quantitative
(3E)-4-(1-Pyrrolidinyl)-3-penten-2-one C₉H₁₅NO 153.2 Pyrrolidine, Pentenone (position 2) Not reported
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₉ClN₂O₂S 256.7 Benzenesulfonyl chloride, Pyrazole -
Key Observations:

Steric and Electronic Effects :

  • The benzenesulfonyl group in the target compound increases molecular weight by ~140 g/mol compared to 1h, likely reducing volatility and enhancing thermal stability.
  • The electron-withdrawing sulfonyl group may polarize the adjacent carbonyl, increasing electrophilicity and reactivity toward nucleophiles.

Synthetic Accessibility :

  • Compound 1h is synthesized in quantitative yield , suggesting that analogous methods (e.g., acyl chloride reactions) could be adapted for the target compound with additional sulfonylation steps.

The sulfonyl group may improve metabolic stability in biological systems.

Q & A

Q. How can discrepancies in synthetic yield data across studies be systematically addressed?

  • Methodological Answer:
  • Inter-Lab Reprodubility Studies: Replicate published protocols with internal controls to identify unreported variables (e.g., reagent purity) .
  • Meta-Analysis: Use statistical tools to aggregate data from multiple sources and identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.